tert-butyl N-{2-[(cyclobutylmethyl)sulfanyl]ethyl}carbamate
Overview
Description
Tert-butyl N-{2-[(cyclobutylmethyl)sulfanyl]ethyl}carbamate is a chemical compound with the CAS Number: 1443979-95-0 . It has a molecular weight of 245.39 . The IUPAC name for this compound is tert-butyl (2-(((cyclobutylmethyl)thio)ethyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H23NO2S/c1-12(2,3)15-11(14)13-7-8-16-9-10-5-4-6-10/h10H,4-9H2,1-3H3,(H,13,14) . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Synthesis and Applications in Organic Chemistry
Synthesis of Polyamides and Derivatives : The compound tert-butyl N-{2-[(cyclobutylmethyl)sulfanyl]ethyl}carbamate plays a role in the synthesis of complex polyamides. For instance, it's related to the synthesis of penta-N-protected polyamides containing independently removable amino-protecting groups (Pak & Hesse, 1998).
Intermediate in Enantioselective Syntheses : This compound is a significant intermediate in the enantioselective synthesis of analogues of 2′-deoxyribonucleotides, crucial for research in nucleic acid chemistry (Ober et al., 2004).
Chemical Properties and Analysis
Mass Spectrometry Analysis : It is used in studying the mass spectra of a series of carbamates, aiding in understanding the fragmentation patterns and molecular structures of such compounds (Daly & Heurtevant, 1970).
Crystallography and Molecular Structure : The compound's crystallographic studies help in understanding molecular conformations and interactions, which is vital in designing molecules with desired chemical properties (Kant et al., 2015).
Future Directions
Properties
IUPAC Name |
tert-butyl N-[2-(cyclobutylmethylsulfanyl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2S/c1-12(2,3)15-11(14)13-7-8-16-9-10-5-4-6-10/h10H,4-9H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKCZTIFCWUGDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSCC1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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